

Application Notes and Protocols: KSI-3716 in Bladder Cancer Xenograft Models

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Compound of Interest

Compound Name: KSI-3716

Cat. No.: B15583536

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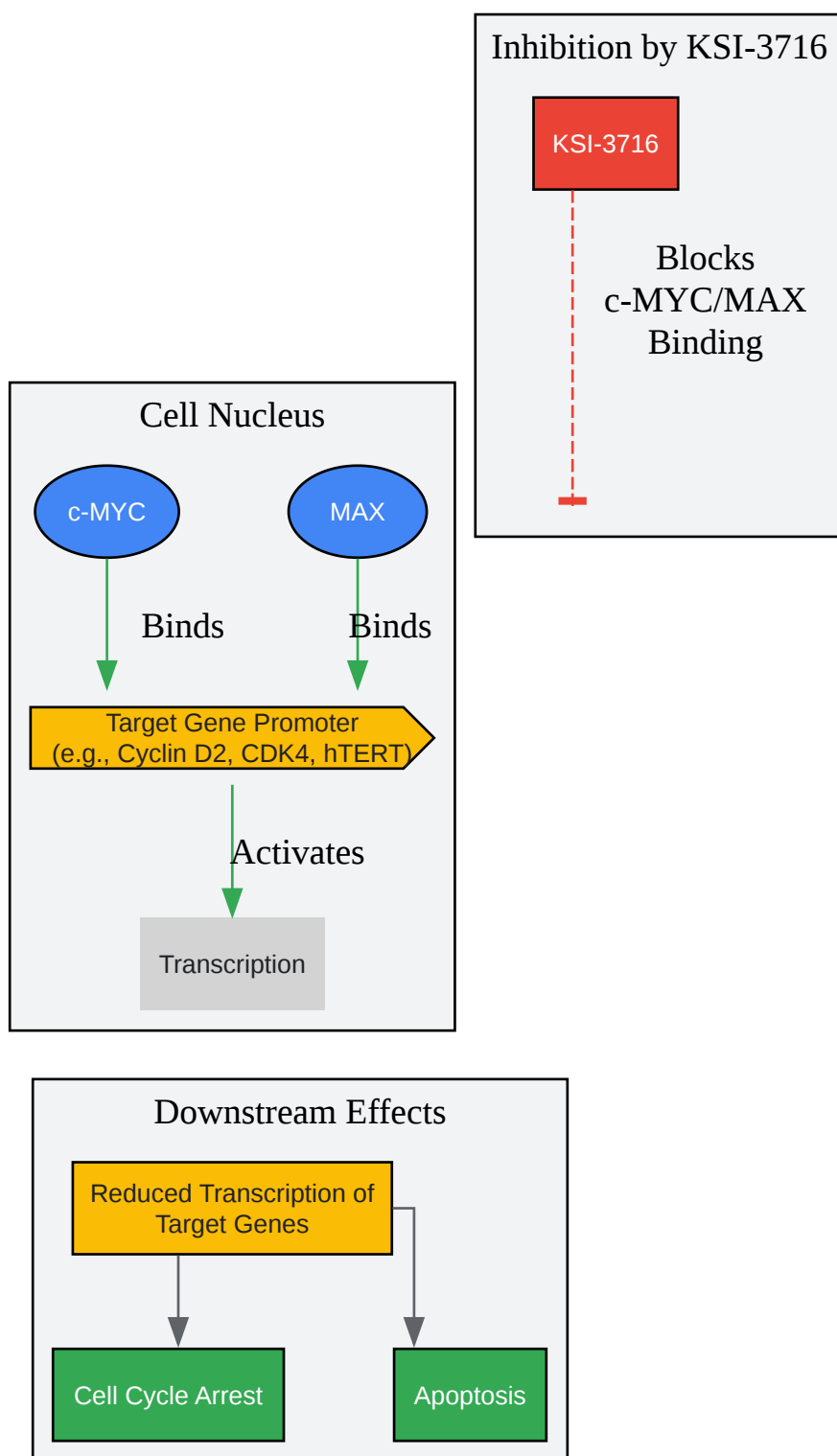
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **KSI-3716**, a c-MYC inhibitor, in preclinical bladder cancer xenograft models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.

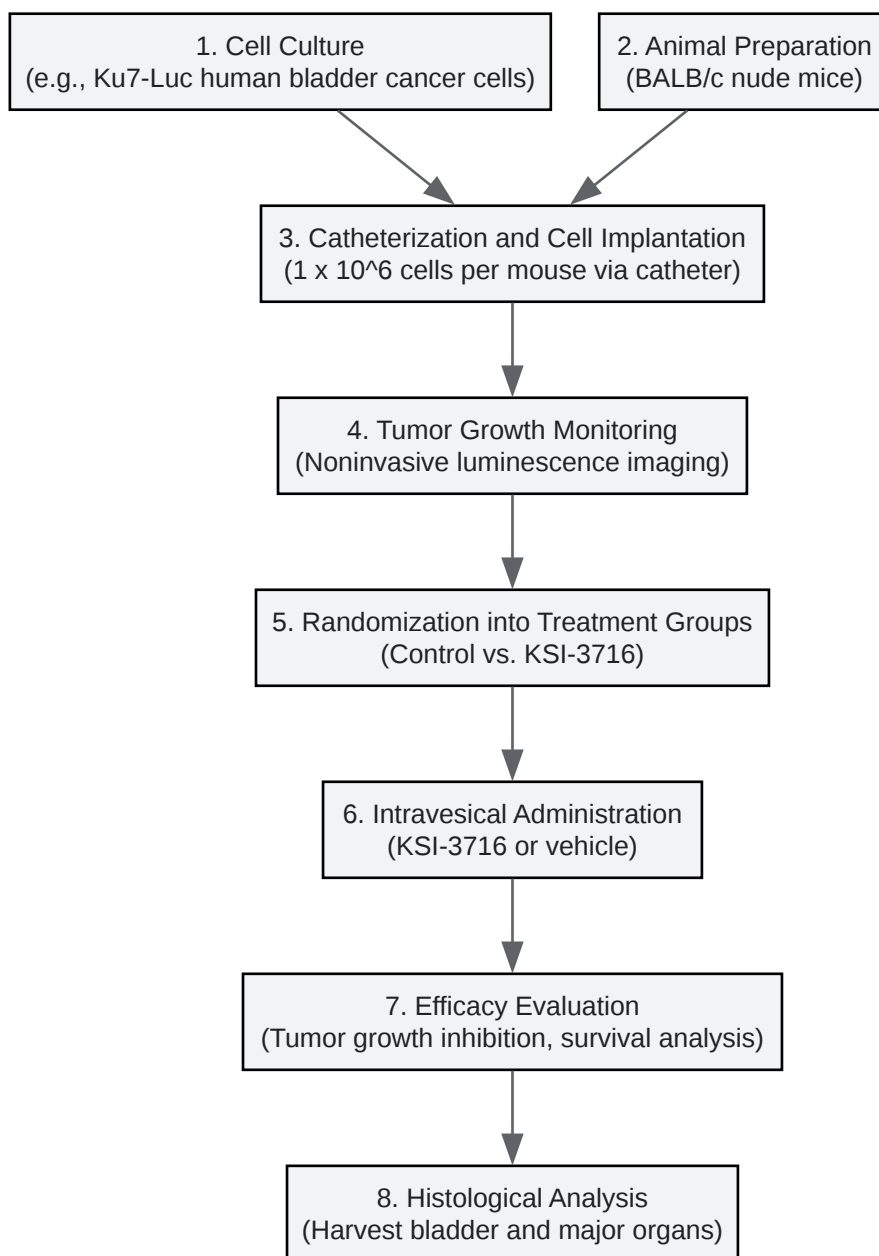
Introduction

KSI-3716 is a small molecule inhibitor that targets the c-MYC/MAX protein-protein interaction, preventing its binding to target gene promoters.^{[1][2][3]} This inhibition disrupts the transcriptional activity of c-MYC, a key regulator of cell proliferation, growth, and apoptosis, which is often dysregulated in bladder cancer.^{[1][4]} Preclinical studies have demonstrated the potential of **KSI-3716** as an intravesical therapeutic agent for bladder cancer, including in gemcitabine-resistant models.^{[1][5][6]}

Mechanism of Action

KSI-3716 functions by blocking the formation of the c-MYC/MAX complex with the promoters of its target genes.^{[1][2][3]} This leads to a downstream reduction in the expression of genes crucial for cell cycle progression and survival, such as cyclin D2, CDK4, and hTERT.^{[1][2][4]} The ultimate cellular effects of **KSI-3716** in bladder cancer cells are the induction of cell cycle arrest and apoptosis.^{[1][2][4]}





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